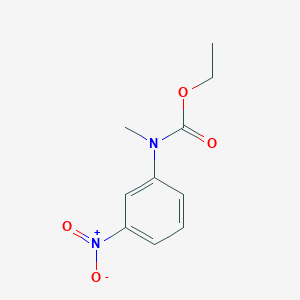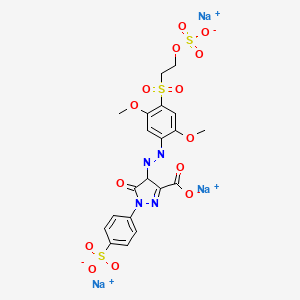
N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine is an organic compound with a unique structure that includes a benzodioxaphosphol ring and diisopropylamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine typically involves the reaction of diisopropylamine with a benzodioxaphosphol precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating its nucleophilic attack on the phosphorus center of the benzodioxaphosphol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted benzodioxaphosphol derivatives. These products have various applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of N,N-Di(propan-2-yl)-2H-1,3,2-benzodioxaphosphol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with receptors, modulating their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diisopropylethylamine: Similar in structure but with an ethyl group instead of the benzodioxaphosphol ring.
Diisopropylamine: Lacks the benzodioxaphosphol ring and has simpler reactivity.
Triisopropylamine: Contains three isopropyl groups and is used as a non-nucleophilic base.
Uniqueness
Its ability to act as a ligand and participate in diverse chemical reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
85841-51-6 |
|---|---|
Molekularformel |
C12H18NO2P |
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
N,N-di(propan-2-yl)-1,3,2-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C12H18NO2P/c1-9(2)13(10(3)4)16-14-11-7-5-6-8-12(11)15-16/h5-10H,1-4H3 |
InChI-Schlüssel |
BYOOACJODLCRDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P1OC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)






![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421346.png)

acetonitrile](/img/structure/B14421359.png)
